molecular formula C10H12N2O2 B2781728 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone CAS No. 708274-26-4

4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone

Cat. No. B2781728
M. Wt: 192.218
InChI Key: MOFXSVPGVNPBAU-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone is a chemical compound with the molecular formula C10H12N2O2 . It is a chiral molecule, and its structure consists of a cyclohexanone ring with a pyrimidine moiety attached at the 5-position. The compound’s systematic name reflects its hydroxyl group and pyrimidine substitution .


Synthesis Analysis

The synthetic routes to produce 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone can vary. Researchers have explored both chemical and biocatalytic methods. Biocatalysis, in particular, has gained prominence due to its green chemistry advantages, including high regio-, chemo-, and enantio-selectivity. Enzymatic systems and whole-cell biocatalysis have been successfully employed to synthesize chiral intermediates, including those relevant to pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone comprises a cyclohexanone ring and a pyrimidine group. The hydroxyl group at the 4-position of the cyclohexanone contributes to its chirality. The arrangement of atoms and bonds within the molecule determines its properties and reactivity .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including oxidation, reduction, and cyclization. Its reactivity depends on the functional groups present. Investigating its behavior under different reaction conditions is crucial for understanding its synthetic applications and potential transformations .


Physical And Chemical Properties Analysis

  • Appearance : Solid crystalline compound

Scientific Research Applications

Conformational Analysis and Spectroscopy The study of 4-hydroxycyclohexanone oxime has provided insights into the conformational free energy of the hydroxyl group, offering a basis for comparison with other cyclohexanone derivatives. This research, utilizing NMR spectroscopy, has facilitated the assignment of individual resonances in the spectrum to specific hydrogens, enhancing our understanding of the structural dynamics of cyclohexanone derivatives (W. Trager & A. C. Huitric, 1967).

Catalysis and Chemical Synthesis In the field of chemical synthesis, cyclohexanone serves as a crucial intermediate. Research has shown that Pd nanoparticles supported on mesoporous graphitic carbon nitride can catalyze the selective formation of cyclohexanone under mild conditions. This catalyst exhibits high activity and selectivity, demonstrating its potential in industrial applications for the manufacture of polyamides (Yong Wang et al., 2011).

Antibacterial and Antifungal Properties The synthesis of novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones has shown that these compounds exhibit significant antibacterial and antifungal activities. This research underlines the potential of cyclohexanone derivatives in developing new therapeutic agents against microbial infections (A. Srinivas et al., 2008).

Cyclization Reactions Research into Bronsted acid-mediated cyclizations of ortho-aryl(ethynyl)pyrimidines has led to the synthesis of various derivatives, including those involving cyclohexanone. These reactions have yielded compounds with potential applications in materials science and pharmaceuticals, demonstrating the versatility of cyclohexanone derivatives in organic synthesis (A. N. Shestakov et al., 2017).

Safety And Hazards

  • Environmental Impact : Evaluate potential environmental hazards .

Future Directions

  • Safety Assessment : Continue safety evaluations for practical applications .

properties

IUPAC Name

4-hydroxy-4-pyrimidin-5-ylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-9-1-3-10(14,4-2-9)8-5-11-7-12-6-8/h5-7,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFXSVPGVNPBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CN=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 8-pyrimidin-5-yl-1,4-dioxaspiro[4,5]decan-8-ol (0.14 g, 0.59 mmol) in 10 mL of THF/1 N HCl (1:1) was stirred for 24 h at room temperature. The mixture was treated with Na2CO3 to pH 8 and extracted with EtOAc (3×). The combined organic layers were washed with saturated NaCl solution, dried (MgSO4), and concentrated to give 0.11 g of 4-hydroxy-4-pyrimidin-5-ylcyclohexanone in 79% yield. MS (EI) calcd: (M+H)+=192.1; found: 192.1.
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